molecular formula C9H8BFN2O2 B11721339 [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid

Cat. No.: B11721339
M. Wt: 205.98 g/mol
InChI Key: DVMQNEURNCSETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative characterized by the presence of a fluorophenyl group attached to a pyrazole ring. This compound is known for its applications in organic synthesis, particularly in the field of medicinal chemistry . The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or boronic anhydrides.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

Common Reagents and Conditions:

Major Products Formed:

  • Boronic esters
  • Boronic anhydrides
  • Substituted pyrazoles

Scientific Research Applications

Chemistry: In organic synthesis, [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery .

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals .

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid

Comparison: While [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid shares similarities with other boronic acids, its unique combination of a fluorophenyl group and a pyrazole ring provides distinct advantages in terms of reactivity and specificity. The presence of the pyrazole ring allows for additional functionalization, making it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C9H8BFN2O2

Molecular Weight

205.98 g/mol

IUPAC Name

[5-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid

InChI

InChI=1S/C9H8BFN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5,14-15H,(H,12,13)

InChI Key

DVMQNEURNCSETM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NN=C1)C2=CC=C(C=C2)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.